N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline
Description
Properties
CAS No. |
872729-02-7 |
|---|---|
Molecular Formula |
C34H33NP2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C34H33NP2/c1-28-23-29(2)25-30(24-28)35(26-36(31-15-7-3-8-16-31)32-17-9-4-10-18-32)27-37(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-25H,26-27H2,1-2H3 |
InChI Key |
OHCOASQXITXXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the phosphorus atom of chlorodiphenylphosphine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or elemental sulfur can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phosphine groups.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Alkylated or acylated phosphine derivatives.
Scientific Research Applications
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in the formation of transition metal complexes, which are valuable in homogeneous catalysis.
Biology: The compound’s metal complexes can be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of catalysts for various industrial processes, including hydroformylation and hydrogenation reactions
Mechanism of Action
The mechanism of action of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline primarily involves its ability to form stable complexes with transition metals. The phosphine groups act as electron donors, coordinating with the metal center and stabilizing the complex. This coordination enhances the reactivity of the metal center, making it more effective in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other 3,5-dimethylaniline derivatives, focusing on substituent effects:
Physicochemical Properties
- Solubility :
- Thermal Stability :
Toxicity and Handling
- Phosphine-containing compounds : May pose toxicity risks due to phosphine release under reducing conditions, unlike sulfonated derivatives, which are generally safer in aqueous systems .
Biological Activity
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Formula : CHNP
- Molecular Weight : 393.46 g/mol
The compound features two diphenylphosphanyl groups attached to a central aniline structure, which contributes to its unique chemical reactivity and biological properties.
1. Anticancer Activity
Recent studies have indicated that organophosphorus compounds, including those with similar structures to this compound, exhibit significant anticancer properties. For example:
- Case Study : A study examining related phosphine compounds demonstrated that they could inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspases .
- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
2. Antimicrobial Properties
The compound has also shown potential antimicrobial activity:
- Research Findings : In vitro studies have revealed that similar organophosphorus compounds possess antibacterial properties against various gram-positive and gram-negative bacteria . This may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
3. Neurotoxicity Studies
While exploring the biological activity of this compound, it is crucial to consider its potential neurotoxic effects:
- Toxicity Assessment : Research indicates that exposure to similar compounds can lead to neurotoxic effects characterized by symptoms such as headache, dizziness, and respiratory distress in animal models .
- Chronic Exposure Effects : Long-term exposure studies have shown alterations in motor activity and behavioral changes in rodents .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.
- Metal Complexation : Its phosphine groups allow for coordination with metal ions, which can enhance its biological efficacy through the formation of metal-ligand complexes that exhibit unique biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
